Phenylethyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside
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Overview
Description
Phenylethyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside is a synthetic carbohydrate derivative. It is characterized by its complex structure, which includes a phenylethyl group attached to a glucopyranoside backbone. This compound is primarily used in biochemical research, particularly in the study of glycoproteins and glycosylation processes.
Mechanism of Action
Target of Action
It’s known that this compound is used for proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
It’s mentioned that it acts as an inhibitor , which suggests that it likely binds to its target and prevents or reduces its activity.
Biochemical Pathways
Given its role as an inhibitor , it’s plausible that it interferes with the normal function of its target, thereby affecting the associated biochemical pathways.
Result of Action
As an inhibitor , it likely disrupts the normal function of its target, leading to changes at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenylethyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the glucopyranoside are protected using acetyl groups to prevent unwanted reactions.
Introduction of the Acetamido Group: The 2-position hydroxyl group is converted to an acetamido group through acetylation.
Attachment of the Phenylethyl Group: The phenylethyl group is introduced via glycosylation, often using a glycosyl donor and an appropriate catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for scale. This includes the use of automated synthesis equipment and stringent control of reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the acetamido group, converting it to an amine.
Substitution: The acetyl groups can be substituted with other protective groups or functional groups, depending on the desired application.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Acetic anhydride (Ac2O), trifluoroacetic acid (TFA).
Major Products:
Oxidation Products: Phenolic derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various acetylated or deacetylated derivatives.
Scientific Research Applications
Phenylethyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside is widely used in:
Chemistry: As a model compound for studying glycosylation reactions and carbohydrate chemistry.
Biology: In the investigation of glycoprotein functions and interactions.
Industry: Used in the synthesis of complex carbohydrates and glycosylated products.
Comparison with Similar Compounds
2-Acetamido-2-deoxy-D-glucose: A simpler analog without the phenylethyl group.
Phenylethyl 2-acetamido-2-deoxy-b-D-glucopyranoside: Lacks the acetyl groups on the hydroxyl positions.
Uniqueness: Phenylethyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside is unique due to its combination of protective acetyl groups and the phenylethyl moiety, which provides distinct chemical properties and biological activities compared to its simpler analogs.
Properties
CAS No. |
197574-92-8 |
---|---|
Molecular Formula |
C22H29NO9 |
Molecular Weight |
451.5 g/mol |
IUPAC Name |
[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(2,5-dimethylphenoxy)oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C22H29NO9/c1-11-7-8-12(2)17(9-11)31-22-19(23-13(3)24)21(30-16(6)27)20(29-15(5)26)18(32-22)10-28-14(4)25/h7-9,18-22H,10H2,1-6H3,(H,23,24)/t18-,19-,20-,21-,22-/m1/s1 |
InChI Key |
HLGSHDLKGYMREZ-ZGJYDULXSA-N |
SMILES |
CC(=O)NC1C(C(C(OC1OCCC2=CC=CC=C2)COC(=O)C)OC(=O)C)OC(=O)C |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |
Origin of Product |
United States |
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